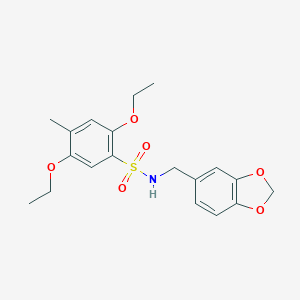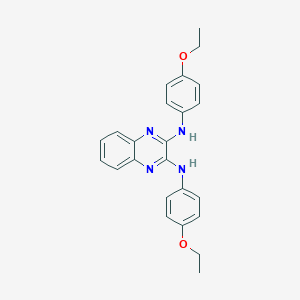
N2,N3-BIS(4-ETHOXYPHENYL)QUINOXALINE-2,3-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine is an organic compound with a complex structure that includes quinoxaline and ethoxy-phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine typically involves the reaction of quinoxaline derivatives with ethoxy-phenyl amines. One common method is the condensation reaction between 2,3-diaminoquinoxaline and 4-ethoxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various amine compounds .
Aplicaciones Científicas De Investigación
N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It is used in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its quinoxaline core .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis-(4-ethoxyphenyl)thiourea: This compound has similar structural features but contains a thiourea group instead of a quinoxaline core.
N,N’-Bis-(4-methoxyphenyl)-quinoxaline-2,3-diamine: This compound is similar but has methoxy groups instead of ethoxy groups.
Uniqueness
N,N’-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine is unique due to its specific combination of quinoxaline and ethoxy-phenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H24N4O2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-N,3-N-bis(4-ethoxyphenyl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C24H24N4O2/c1-3-29-19-13-9-17(10-14-19)25-23-24(28-22-8-6-5-7-21(22)27-23)26-18-11-15-20(16-12-18)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
MDPNKDDPOBCEGO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OCC |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


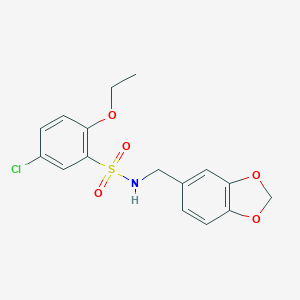
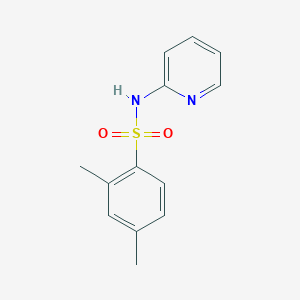

![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)
![N-[(4-BROMOPHENYL)METHYL]-1-ETHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275678.png)
![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)
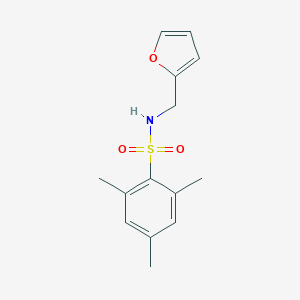
![N-[(3-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B275687.png)

![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)
